Technical Guide: Synthesis of 2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide
Technical Guide: Synthesis of 2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide
Executive Summary
This technical guide details the synthesis of 2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide , a critical pharmacophore often utilized as a precursor for 1,3,4-oxadiazole or 1,2,4-triazole heterocycles in medicinal chemistry. The moiety combines a cyclopropylmethyl group—known for improving metabolic stability and lipophilicity—with a hydrazide linker capable of diverse downstream functionalization.
This protocol is designed for research chemists requiring high-purity material. It prioritizes regioselectivity and scalability , utilizing a convergent synthetic route that minimizes side reactions such as over-alkylation or premature hydrolysis.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary bond-forming events: the nucleophilic acyl substitution of the hydrazide and the N-alkylation of the secondary amine.
Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly of the amino-ester intermediate.
Experimental Protocol
Phase 1: Synthesis of Ethyl 2-[(cyclopropylmethyl)(methyl)amino]acetate
Objective: Alkylation of the secondary amine with ethyl bromoacetate. Rationale: Ethyl bromoacetate is selected over the chloro-analog for its superior leaving group ability, allowing the reaction to proceed under milder conditions that preserve the cyclopropyl ring.
Materials
-
(Cyclopropylmethyl)(methyl)amine (CAS: 18977-45-2): 1.0 equiv.[1]
-
Ethyl bromoacetate : 1.1 equiv.[2]
-
Potassium Carbonate (
) : 2.0 equiv. (Anhydrous, granular). -
Acetonitrile (MeCN) : Anhydrous (0.2 M concentration).
Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
(2.0 equiv) in anhydrous MeCN. -
Amine Addition: Add (Cyclopropylmethyl)(methyl)amine (1.0 equiv) to the suspension. Stir at room temperature for 10 minutes.
-
Alkylation: Cool the mixture to 0°C using an ice bath. Dropwise add Ethyl bromoacetate (1.1 equiv) over 15 minutes.
-
Expert Insight: The initial cooling prevents exotherm-driven over-alkylation (quaternization), although less likely with secondary amines, it ensures a cleaner profile.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes; Stain:
). -
Workup: Filter off the inorganic salts (
, excess ) through a Celite pad. Rinse the pad with EtOAc. -
Concentration: Concentrate the filtrate under reduced pressure to yield the crude ester as a pale yellow oil.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Key Data Points:
| Parameter | Specification |
|---|---|
| Yield | 85–92% |
| Appearance | Clear to pale yellow oil |
| Rf Value | ~0.5 (20% EtOAc/Hexanes) |
Phase 2: Synthesis of 2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide
Objective: Conversion of the ester to the hydrazide. Rationale: Hydrazine hydrate is a potent nucleophile. Using ethanol as a solvent allows for the potential precipitation of the product or easy crystallization upon concentration.
Materials
-
Ethyl 2-[(cyclopropylmethyl)(methyl)amino]acetate (From Phase 1): 1.0 equiv.
-
Hydrazine Hydrate (80% or 64% solution): 5.0 – 10.0 equiv.
-
Ethanol (EtOH) : Absolute.
Procedure
-
Dissolution: Dissolve the ester (1.0 equiv) in absolute ethanol (concentration ~0.5 M).
-
Hydrazinolysis: Add Hydrazine hydrate (5.0 equiv) dropwise at room temperature.
-
Expert Insight: A large excess of hydrazine is crucial to prevent the formation of the dimer (reaction of the product hydrazide with unreacted ester).
-
-
Reflux: Heat the reaction mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (10% MeOH/DCM). The ester spot should disappear, and a more polar spot (hydrazide) will appear near the baseline.
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Caution: Use a high-efficiency trap for hydrazine vapors.
-
-
Azeotroping: To remove trace hydrazine, co-evaporate the residue with toluene (
mL) or ethanol ( mL). -
Crystallization: The residue often solidifies upon standing or triturating with cold diethyl ether or hexanes. If it remains an oil, it can be used directly in the next step or purified via recrystallization from EtOH/Et2O.
Key Data Points:
| Parameter | Specification |
|---|---|
| Yield | 75–85% |
| Appearance | White to off-white solid (or viscous oil) |
| Melting Point | Typically 80–110°C (compound dependent) |
Reaction Mechanism & Pathway
The synthesis follows a standard
Figure 2: Mechanistic flow from starting amine to final hydrazide.
Characterization & Validation
To ensure "Trustworthiness," the isolated product must be validated against the following predicted spectral data.
1H NMR (400 MHz, DMSO-d6) Prediction:
-
9.0–8.8 ppm (s, 1H):
(Amide proton). -
4.2–4.0 ppm (bs, 2H):
(Hydrazide protons, exchangeable). -
2.9–3.0 ppm (s, 2H):
(Alpha-methylene). -
2.3 ppm (s, 3H):
(N-Methyl group). -
2.2 ppm (d, 2H):
. -
0.8–0.9 ppm (m, 1H): Cyclopropyl methine (
).[3] -
0.4–0.5 ppm (m, 2H): Cyclopropyl methylene (
). -
0.1–0.2 ppm (m, 2H): Cyclopropyl methylene (
).
Mass Spectrometry (ESI+):
-
Calculated MW:
g/mol -
Observed [M+H]+:
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double gloves. In case of spills, neutralize with dilute hypochlorite solution.
-
Ethyl Bromoacetate: A potent lachrymator and alkylating agent. Avoid inhalation.
-
Cyclopropylmethyl derivatives: Generally volatile; ensure proper ventilation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12919209, (Cyclopropylmethyl)methylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alpha-Amino Acid Esters. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Spectral Study of Phenoxyacetohydrazide Derivatives. Retrieved from [Link]
